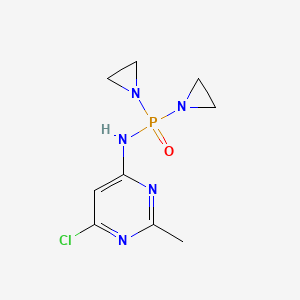
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group, aziridine rings, and a chlorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- typically involves multiple steps:
Formation of the Aziridine Rings: Aziridines can be synthesized through the reaction of amines with epoxides or by the cyclization of haloamines.
Attachment of the Phosphinic Amide Group: This step often involves the reaction of a phosphinic acid derivative with an amine.
Incorporation of the Chlorinated Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a chlorinated pyrimidine reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the pyrimidine ring with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution can produce various substituted pyrimidines.
Scientific Research Applications
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The aziridine rings can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules. The chlorinated pyrimidine moiety may interact with specific binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups.
Aziridine-containing compounds: Molecules featuring aziridine rings.
Chlorinated pyrimidines: Compounds with chlorinated pyrimidine rings.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
2800-92-2 |
|---|---|
Molecular Formula |
C9H13ClN5OP |
Molecular Weight |
273.66 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13ClN5OP/c1-7-11-8(10)6-9(12-7)13-17(16,14-2-3-14)15-4-5-15/h6H,2-5H2,1H3,(H,11,12,13,16) |
InChI Key |
RHOSUYHWZMYQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















